molecular formula C9H8O B1662057 3-Ethynylanisole CAS No. 768-70-7

3-Ethynylanisole

Cat. No. B1662057
CAS RN: 768-70-7
M. Wt: 132.16 g/mol
InChI Key: ZASXCTCNZKFDTP-UHFFFAOYSA-N
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Description

3-Ethynylanisole, also known as 1-Ethynyl-3-methoxybenzene, is an acetylene derivative . It is a colorless to light orange to yellow clear liquid .


Molecular Structure Analysis

The molecular formula of 3-Ethynylanisole is C9H8O . It has an average mass of 132.159 Da and a monoisotopic mass of 132.057510 Da . The linear formula is CH3OC6H4C≡CH .


Physical And Chemical Properties Analysis

3-Ethynylanisole has a density of 1.0±0.1 g/cm3 . Its boiling point is 204.4±23.0 °C at 760 mmHg . The vapour pressure is 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.3±3.0 kJ/mol . The flash point is 69.6±18.3 °C . The index of refraction is 1.530 . The molar refractivity is 40.2±0.4 cm3 .

Scientific Research Applications

Comprehensive Analysis of 3-Ethynylanisole Applications in Scientific Research

3-Ethynylanisole, also known as 1-Ethynyl-3-methoxybenzene, is a chemical compound with the molecular formula

C9H8O C_9H_8O C9​H8​O

and a molecular weight of 132.16 g/mol . It has a variety of applications in scientific research due to its unique chemical properties. Below is a detailed analysis of its applications across different fields:

Organic Synthesis: 3-Ethynylanisole serves as a versatile building block in organic synthesis. Its ethynyl group can undergo various chemical reactions, making it a valuable precursor for synthesizing complex organic molecules. For instance, it can participate in Sonogashira coupling reactions to form conjugated enynes, which are crucial intermediates in the synthesis of natural products and pharmaceuticals .

Material Science: In material science, 3-Ethynylanisole is used to develop new polymeric materials. By incorporating this compound into polymers, researchers can enhance the materials’ thermal stability and mechanical properties. This makes them suitable for high-performance applications such as aerospace and electronics .

Catalysis: This compound is also employed in catalysis research. Its ability to form stable complexes with transition metals allows it to act as a ligand in catalytic systems. These systems are explored for their potential to catalyze important chemical transformations, including hydrogenation and carbon-carbon bond formation .

Pharmaceutical Research: 3-Ethynylanisole’s structural motif is found in various bioactive molecules. Consequently, it is used in drug discovery and development as a scaffold for creating new medicinal agents. Its modifications can lead to compounds with potential therapeutic applications in treating diseases such as cancer and inflammation .

Photovoltaic Devices: The ethynyl group in 3-Ethynylanisole can contribute to the photoconductivity of organic compounds. Researchers utilize this property to design and synthesize organic photovoltaic materials that can convert solar energy into electricity with improved efficiency .

Fluorescence Studies: Due to its aromatic structure, 3-Ethynylanisole exhibits fluorescence under certain conditions. This characteristic is exploited in fluorescence studies to develop new fluorescent probes and markers for biological imaging and diagnostics .

Nanotechnology: In nanotechnology, 3-Ethynylanisole is investigated for its potential to create nanoscale structures. Its reactive ethynyl group can be used to attach various functional groups, enabling the construction of nanoscale devices with specific properties for applications like drug delivery and sensing .

Environmental Science: Lastly, 3-Ethynylanisole is studied for its role in environmental science. Researchers are examining its degradation pathways and environmental fate to understand its impact on ecosystems and to develop methods for its safe disposal or recycling .

Safety and Hazards

3-Ethynylanisole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

1-ethynyl-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASXCTCNZKFDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348802
Record name 3-Ethynylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylanisole

CAS RN

768-70-7
Record name 3-Methoxyphenylacetylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynyl-3-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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